1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea
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Overview
Description
The compound is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a phenylpiperazin-1-yl group, and a 4-chlorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various starting materials and reaction conditions . For instance, functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-aryl-sulfonyl)piperazin-1-yl]-2-phenyloxazoles have been synthesized using 2-aroylamino-3,3-dichloroacrylonitriles as starting materials .Scientific Research Applications
Antimicrobial Activities
Research on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones demonstrated their preparation from related chemical precursors and evaluated their antimicrobial activities. Certain compounds within this study showed significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Patel & Shaikh, 2011).
Synthetic Methodologies
The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was explored for the synthesis of ureas from carboxylic acids. This method provides a straightforward, racemization-free approach to obtaining ureas, highlighting the versatility and potential applications of urea derivatives in synthetic organic chemistry (Thalluri et al., 2014).
Corrosion Inhibition
A study on 1,3,5-triazinyl urea derivatives investigated their efficiency as corrosion inhibitors for mild steel in acidic environments. The results indicated strong adsorption of these compounds on the steel surface, leading to significant corrosion inhibition. This application is crucial in materials science and engineering, particularly in extending the lifespan of metal components (Mistry et al., 2011).
PPARgamma Agonists
Research into N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists involved the optimization of the phenyl alkyl ether moiety to improve solubility and biological activity. The study's findings contribute to the development of new therapeutic agents targeting PPARgamma, which is significant in treating metabolic disorders (Collins et al., 1998).
Future Directions
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O3/c27-20-7-9-21(10-8-20)29-26(32)28-17-23(19-6-11-24-25(16-19)34-18-33-24)31-14-12-30(13-15-31)22-4-2-1-3-5-22/h1-11,16,23H,12-15,17-18H2,(H2,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDCYRAGTFNCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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